Demoxytocin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Demoxytocin is synthesized by replacing the leading cysteine in oxytocin with β-mercaptopropionic acid. The synthesis involves the formation of sulfur-sulfur bridges, which are crucial for the stability and activity of the peptide . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to form peptide bonds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and allows for the production of large quantities of the peptide with high purity .
Chemical Reactions Analysis
Types of Reactions: Demoxytocin undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the peptide can be oxidized to form disulfide bridges, which are essential for the peptide’s stability.
Reduction: Disulfide bridges can be reduced to free thiol groups, which can then participate in further reactions.
Substitution: The amino acid residues in the peptide can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties. For example, oxidation forms stable disulfide-bridged peptides, while reduction yields free thiol-containing peptides .
Scientific Research Applications
Demoxytocin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: It is used to investigate the role of oxytocin and its analogues in various biological processes, including labor induction and lactation.
Medicine: It is used clinically to induce labor, promote lactation, and treat puerperal mastitis.
Industry: It is used in the pharmaceutical industry for the production of oxytocic drugs.
Mechanism of Action
Demoxytocin exerts its effects by binding to oxytocin receptors on the surface of target cells. This binding increases the permeability of the cell membrane to calcium ions, leading to an increase in intracellular calcium levels. The elevated calcium levels stimulate the contraction of smooth muscle cells, including those in the uterus and mammary glands . This mechanism is similar to that of oxytocin, but this compound is more potent and has a longer half-life .
Comparison with Similar Compounds
Oxytocin: The natural peptide hormone with similar oxytocic effects but a shorter half-life and lower potency.
Carbetocin: A synthetic analogue of oxytocin with a longer half-life and similar applications in labor induction and postpartum hemorrhage prevention.
Desmopressin: A synthetic analogue of vasopressin with antidiuretic effects but no oxytocic activity.
Uniqueness of Demoxytocin: this compound is unique due to its higher potency and longer half-life compared to oxytocin. It is also administered buccally, which offers a non-invasive alternative to intravenous administration .
Properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWGUNQAMYZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861739 | |
Record name | 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(butan-2-yl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
992.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-78-0 | |
Record name | Demoxytocin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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